molecular formula C24H21N3O4S B1586011 trans-(2-Aminocyclohexyl)methanol CAS No. 5691-21-4

trans-(2-Aminocyclohexyl)methanol

Cat. No.: B1586011
CAS No.: 5691-21-4
M. Wt: 447.5 g/mol
InChI Key: AVPUPHBEYRWTMS-UHFFFAOYSA-N
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Description

trans-(2-Aminocyclohexyl)methanol: is an organic compound with the molecular formula C7H15NO It is a derivative of cyclohexane, featuring an amino group and a hydroxyl group attached to the cyclohexane ring in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(2-Aminocyclohexyl)methanol typically involves the reduction of trans-2-nitrocyclohexanol. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction proceeds as follows: [ \text{trans-2-Nitrocyclohexanol} + H_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-(2-Aminocyclohexyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form cyclohexylamines.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of cyclohexylamines.

    Substitution: Formation of N-substituted cyclohexylamines.

Scientific Research Applications

Chemistry: trans-(2-Aminocyclohexyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of amino alcohols on biological systems. It can be used to investigate enzyme interactions and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity and could be explored for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of trans-(2-Aminocyclohexyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    trans-4-Aminocyclohexanol: Similar structure but with the amino group at the 4-position.

    cis-(2-Aminocyclohexyl)methanol: The cis isomer of the compound, with different spatial arrangement of the amino and hydroxyl groups.

    Cyclohexylamine: Lacks the hydroxyl group, making it less versatile in certain reactions.

Uniqueness: trans-(2-Aminocyclohexyl)methanol is unique due to its specific spatial arrangement of functional groups, which can influence its reactivity and interactions with other molecules. This configuration can lead to distinct chemical and biological properties compared to its isomers and analogs.

Properties

IUPAC Name

[(1R,2R)-2-aminocyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWPGEWXYDEQAY-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5691-21-4
Record name rel-(1R,2R)-2-Aminocyclohexanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5691-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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